N-(2-(呋喃-2-基)-2-甲氧基乙基)-2-氧代咪唑烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

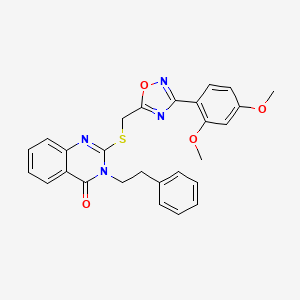

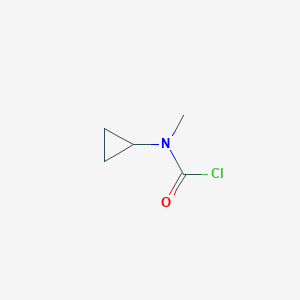

The compound “N-(2-(furan-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an imidazolidine ring, which is a saturated five-membered ring with two nitrogen atoms and three carbon atoms . The presence of a carboxamide group indicates that it might have properties similar to amides, such as the ability to participate in hydrogen bonding .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and imidazolidine rings would contribute to the rigidity of the molecule, while the methoxyethyl and carboxamide groups could potentially introduce some flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The imidazolidine ring might undergo reactions at the nitrogen atoms, and the carboxamide group could participate in various reactions typical of amides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan and imidazolidine rings could contribute to its stability and solubility, while the carboxamide group could influence its polarity .科学研究应用

抗原生动物剂

研究表明,与所讨论化合物具有结构相似性的双阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶具有作为抗原生动物剂的潜力。这些化合物显示出很强的 DNA 亲和力和对布氏锥虫罗得西亚锥虫和恶性疟原虫的显着体外和体内活性,表明它们在治疗昏睡病和疟疾等疾病中具有潜在应用(Ismail 等,2004)。

抗菌活性

已经合成了从呋喃-2-甲酰肼等起始原料获得的呋喃化合物的衍生物,并评估了它们的抗菌活性。其中一些化合物对多种微生物表现出活性,突出了它们在开发新的抗菌剂方面的潜力(Başoğlu 等,2013)。

有机合成和化学反应性

对呋喃衍生物(如 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑)的合成和反应性的研究扩展了有机化学家的工具包,使得能够开发新的合成路线和探索新的化学反应。这些贡献对于推进有机化学领域和合成复杂分子至关重要(Aleksandrov 等,2017)。

抗癌剂

对 N-(呋喃-2-基甲基)-1H-吲哚-3-甲酰胺衍生物作为表皮生长因子受体 (EGFR) 抑制剂和抗癌剂的研究表明,一些化合物对各种癌细胞系表现出有效的抗癌活性。这表明呋喃和吲哚衍生物在开发新的抗癌疗法中具有潜力(Lan 等,2017)。

作用机制

Target of Action

For instance, furan derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Given the wide range of activities associated with furan derivatives, it’s likely that multiple pathways could be impacted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with furan derivatives, the effects could potentially be wide-ranging .

属性

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-17-9(8-3-2-6-18-8)7-13-11(16)14-5-4-12-10(14)15/h2-3,6,9H,4-5,7H2,1H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUYIEYNXFHFIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)N1CCNC1=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)propanamide](/img/structure/B2964098.png)

![5-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2964099.png)

![4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2964106.png)

![Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2964107.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2964109.png)

![2-Bromo-5-methylbenzo[d]thiazole](/img/structure/B2964111.png)

![4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2964112.png)